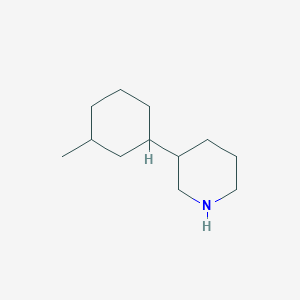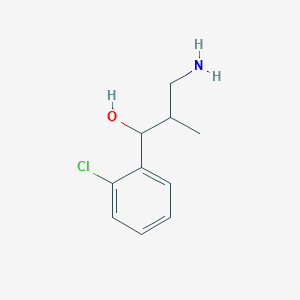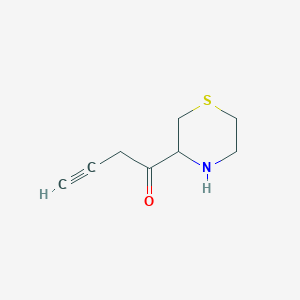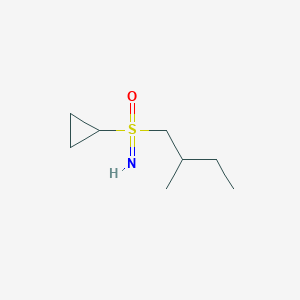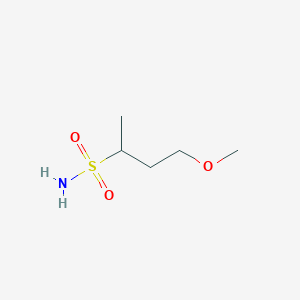
1-Amino-3-(2-bromothiophen-3-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-Amino-3-(2-bromothiophen-3-yl)propan-2-one typically involves the bromination of thiophene followed by a series of reactions to introduce the amino and propanone groups. One common synthetic route includes:
Bromination of Thiophene: Thiophene is brominated using bromine in the presence of a catalyst to yield 2-bromothiophene.
Formation of the Propanone Group: The 2-bromothiophene undergoes a Friedel-Crafts acylation reaction with acetyl chloride to form 2-bromo-3-acetylthiophene.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反応の分析
1-Amino-3-(2-bromothiophen-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.
Common reagents used in these reactions include bromine, acetyl chloride, ammonia, potassium permanganate, and lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Amino-3-(2-bromothiophen-3-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It finds applications in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 1-Amino-3-(2-bromothiophen-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromothiophene moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
1-Amino-3-(2-bromothiophen-3-yl)propan-2-one can be compared with other similar compounds, such as:
1-Amino-3-(2-chlorothiophen-3-yl)propan-2-one: Similar structure but with a chlorine atom instead of bromine.
1-Amino-3-(2-methylthiophen-3-yl)propan-2-one: Contains a methyl group instead of a bromine atom.
1-Amino-3-(2-thiophen-3-yl)propan-2-one: Lacks the halogen substitution.
The uniqueness of this compound lies in its bromine substitution, which can influence its reactivity and interactions in chemical and biological systems.
特性
分子式 |
C7H8BrNOS |
|---|---|
分子量 |
234.12 g/mol |
IUPAC名 |
1-amino-3-(2-bromothiophen-3-yl)propan-2-one |
InChI |
InChI=1S/C7H8BrNOS/c8-7-5(1-2-11-7)3-6(10)4-9/h1-2H,3-4,9H2 |
InChIキー |
UERQQCGRSWSVKZ-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1CC(=O)CN)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13200468.png)
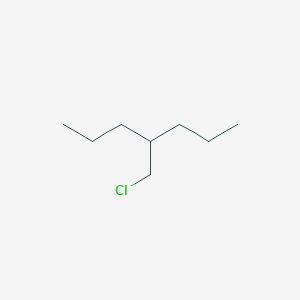
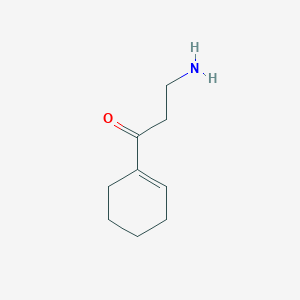



![N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine](/img/structure/B13200496.png)
